N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine
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Overview
Description
N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, which is further substituted with a methoxyphenyl group and a dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine typically involves the condensation of 3-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or tetrahydrofuran. The resulting intermediate is then cyclized to form the pyrazoloquinoline core, followed by further substitution to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(3-Ethoxypropyl)-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-amine: Similar structure with an ethoxypropyl group instead of a methoxyphenyl group.
N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine derivatives: Various derivatives with different substituents on the pyrazole or quinoline rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxyphenyl group and the dimethylamine group enhances its potential as a versatile scaffold for drug development and other applications.
Properties
CAS No. |
105379-57-5 |
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Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]quinolin-4-amine |
InChI |
InChI=1S/C19H18N4O/c1-12-17-18(20-13-7-6-8-14(11-13)24-3)15-9-4-5-10-16(15)21-19(17)23(2)22-12/h4-11H,1-3H3,(H,20,21) |
InChI Key |
JLFQTYNQQMSTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)NC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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